

Unraveling Nickel Iodide Reaction Pathways: A DFT-Calculated Comparative Guide

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Compound of Interest

Compound Name: *Nickel iodide*

Cat. No.: B083969

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For researchers, scientists, and drug development professionals, understanding the intricacies of nickel-catalyzed cross-coupling reactions is paramount for rational catalyst design and reaction optimization. This guide provides an objective comparison of reaction pathways involving **nickel iodide**, supported by Density Functional Theory (DFT) calculations. We delve into the critical steps of oxidative addition and reductive elimination, presenting quantitative data, detailed computational methodologies, and visual pathway diagrams to facilitate a deeper understanding of these complex processes.

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium-based systems in a myriad of organic transformations. The reactivity of the nickel catalyst is intricately linked to the nature of the halide in the electrophile. This guide specifically focuses on the reaction pathways of nickel with aryl iodides, comparing them with other aryl halides where data is available, to highlight the unique characteristics imparted by the iodide moiety.

Oxidative Addition: The Initiating Step

Oxidative addition is a critical step in many nickel-catalyzed cross-coupling reactions, where a Ni(0) species inserts into the carbon-halogen bond of an aryl halide. This process can proceed through various mechanisms, including a concerted pathway, a radical pathway, or an SNAr-type mechanism. DFT calculations have been instrumental in elucidating the energetic barriers and thermodynamics of these pathways.

A comparative study on the oxidative addition of different aryl halides to a Ni(0) complex provides valuable insights into the influence of the halogen. Generally, the activation energy for

oxidative addition decreases down the halogen group, with aryl iodides exhibiting lower barriers compared to bromides and chlorides. This is attributed to the weaker C-I bond strength.

Aryl Halide	Ligand	Pathway	Activation Energy (kcal/mol)	Reaction Energy (kcal/mol)	Computational Method	Reference
Phenyl Iodide	dppf	Concerted	13.5	-18.2	B3LYP/6-31G(d)	[1]
Phenyl Bromide	PMe3	SN2-type	9.3	Not Reported	DFT (level not specified)	[2]
Phenyl Bromide	PPPp-tol	Concerted	Not Reported	-22.8 (ΔG°)	DFT (level not specified)	[3]
Phenyl Iodide	None	Oxidative Addition to Ni(II)	Not Reported	Not Reported	DFT (level not specified)	[4]

Note: Direct comparison of activation energies across different studies should be approached with caution due to variations in computational methods, basis sets, and model systems. The data presented here is for illustrative purposes to highlight general trends.

Experimental and Computational Protocols:

The DFT calculations cited in this guide generally employ the following methodologies:

- Software: Gaussian, ORCA, or similar quantum chemistry packages.
- Functionals: B3LYP, M06, or other popular density functionals.
- Basis Sets: 6-31G(d), def2-SVP, or larger basis sets are commonly used for geometry optimizations and frequency calculations.
- Solvation Models: The effect of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM) or SMD.

- Methodology: The typical workflow involves geometry optimization of reactants, transition states, and products, followed by frequency calculations to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.

Reductive Elimination: The Product-Forming Step

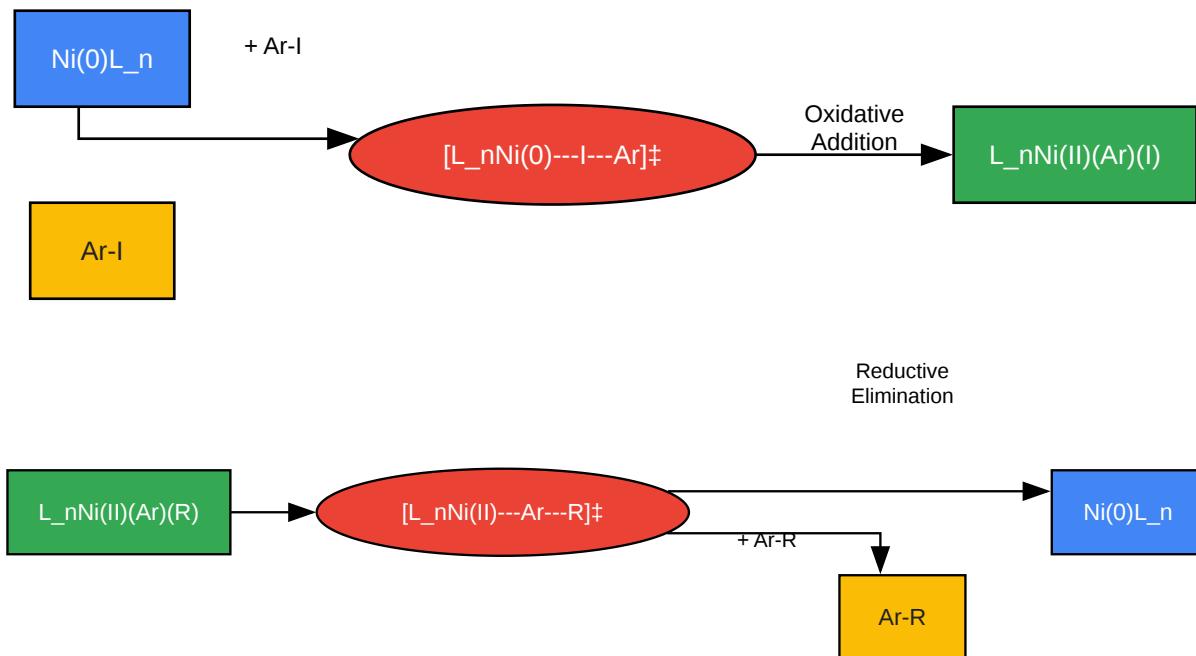
Reductive elimination is the final step in many cross-coupling catalytic cycles, where a new carbon-carbon or carbon-heteroatom bond is formed from a Ni(II) intermediate, regenerating the Ni(0) catalyst. The facility of this step is crucial for an efficient catalytic turnover.

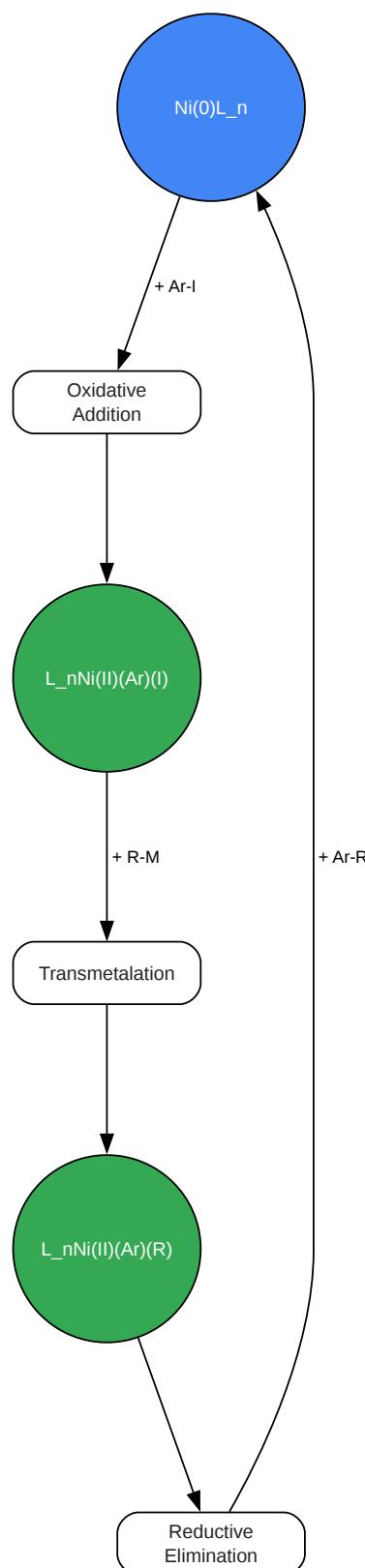
DFT studies have shown that the nature of the leaving group (the halide) can also influence the barrier for reductive elimination, although this effect is often less pronounced than in oxidative addition. The electronic and steric properties of the ligands on the nickel center play a more dominant role in this step.[\[5\]](#)

Coupling Partners	Ligand	Activation Energy (kcal/mol)	Reaction Energy (kcal/mol)	Computational Method	Reference
Vinyl-O	None	18.2	Not Reported	B3LYP/6-31G(d)	[1]
Aryl-N	Not Specified	Rate-determining step	Not Reported	DFT (level not specified)	[5]
Alkyl-Aryl	Not Specified	Not Reported	-81.8 (exergonic)	DFT (level not specified)	[6]

Visualizing the Reaction Pathways

To provide a clearer understanding of the logical flow of these reactions, the following diagrams, generated using the DOT language, illustrate the key steps in a typical nickel-catalyzed cross-coupling reaction involving **nickel iodide**.





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